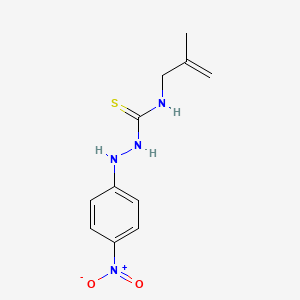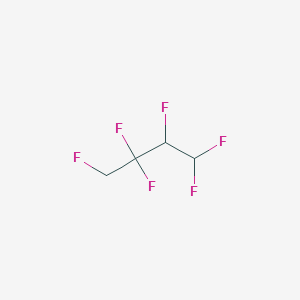
Butane, 1,1,2,3,3,4-hexafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane, 1,1,2,3,3,4-hexafluoro- is a fluorinated hydrocarbon with the molecular formula C4H4F6. This compound is part of a class of chemicals known for their high stability and unique chemical properties due to the presence of multiple fluorine atoms. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 1,1,2,3,3,4-hexafluoro- typically involves the fluorination of butane derivatives. One common method includes the reaction of butane with fluorine gas under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine.
Industrial Production Methods
Industrial production of Butane, 1,1,2,3,3,4-hexafluoro- often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while ensuring safety. The use of specialized reactors and catalysts can enhance the efficiency of the fluorination reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Butane, 1,1,2,3,3,4-hexafluoro- undergoes various chemical reactions, including:
Substitution Reactions: Fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Oxidation and Reduction: Strong oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated butanes, while oxidation reactions could produce fluorinated alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
Butane, 1,1,2,3,3,4-hexafluoro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies involving fluorinated molecules.
Medicine: Explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of Butane, 1,1,2,3,3,4-hexafluoro- involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. These interactions can affect molecular pathways, particularly those involving fluorinated intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro-: Similar in structure but contains chlorine atoms in addition to fluorine.
Hexafluoro-2-butene: An unsaturated fluorinated hydrocarbon with different reactivity and applications.
Uniqueness
Butane, 1,1,2,3,3,4-hexafluoro- is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Eigenschaften
CAS-Nummer |
114810-03-6 |
|---|---|
Molekularformel |
C4H4F6 |
Molekulargewicht |
166.06 g/mol |
IUPAC-Name |
1,1,2,3,3,4-hexafluorobutane |
InChI |
InChI=1S/C4H4F6/c5-1-4(9,10)2(6)3(7)8/h2-3H,1H2 |
InChI-Schlüssel |
RRYBTLWHUICEJR-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
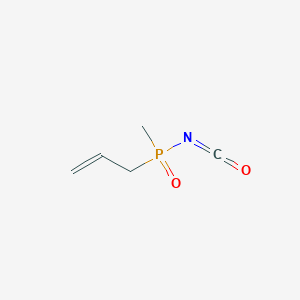
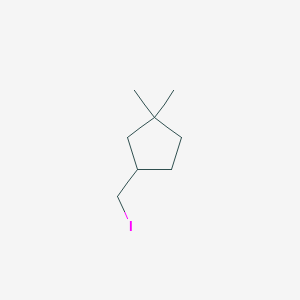
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
![(E)-1-(2-Nitrophenyl)-N-[2-(prop-1-en-2-yl)phenyl]methanimine](/img/structure/B14310866.png)

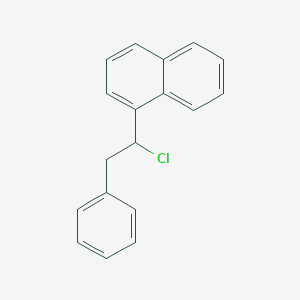

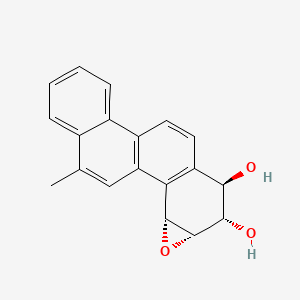



![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
